

Introduction: The Promise of Ultra-Stiff 2D Carbides

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Niobium carbide (Nb₂C)

Cat. No.: B080163

[Get Quote](#)

The family of 2D transition metal carbides and nitrides, known as MXenes, has garnered significant attention for a host of applications, including energy storage, electronics, and catalysis.[1] Typically synthesized by selectively etching the 'A' layer from a layered MAX phase precursor (M_{n+1}AX_n), MXenes combine metallic conductivity with a hydrophilic, functionalized surface.[2] Among these materials, Niobium Carbide (Nb₂C) is distinguished by theoretical predictions of exceptionally high stiffness and hardness.[3][4]

The impetus for this guide is the growing need for materials that can function as nanoscale mechanical components, protective coatings, and reinforcements in composites. Understanding the intrinsic mechanical properties of Nb₂C is paramount for its successful integration into these advanced technologies. This document serves as a technical resource for researchers, explaining the causal links between Nb₂C's structure, its synthesis, and its resulting mechanical performance.

Theoretical Framework: Predicting the Ultra-Stiff Nature of Nb₂C

First-principles calculations based on Density Functional Theory (DFT) have been instrumental in predicting the remarkable mechanical properties of Nb₂C. Computational studies have identified a stable orthorhombic Pnnm crystal structure for Nb₂C, which is predicted to be both dynamically and mechanically stable.[5][6]

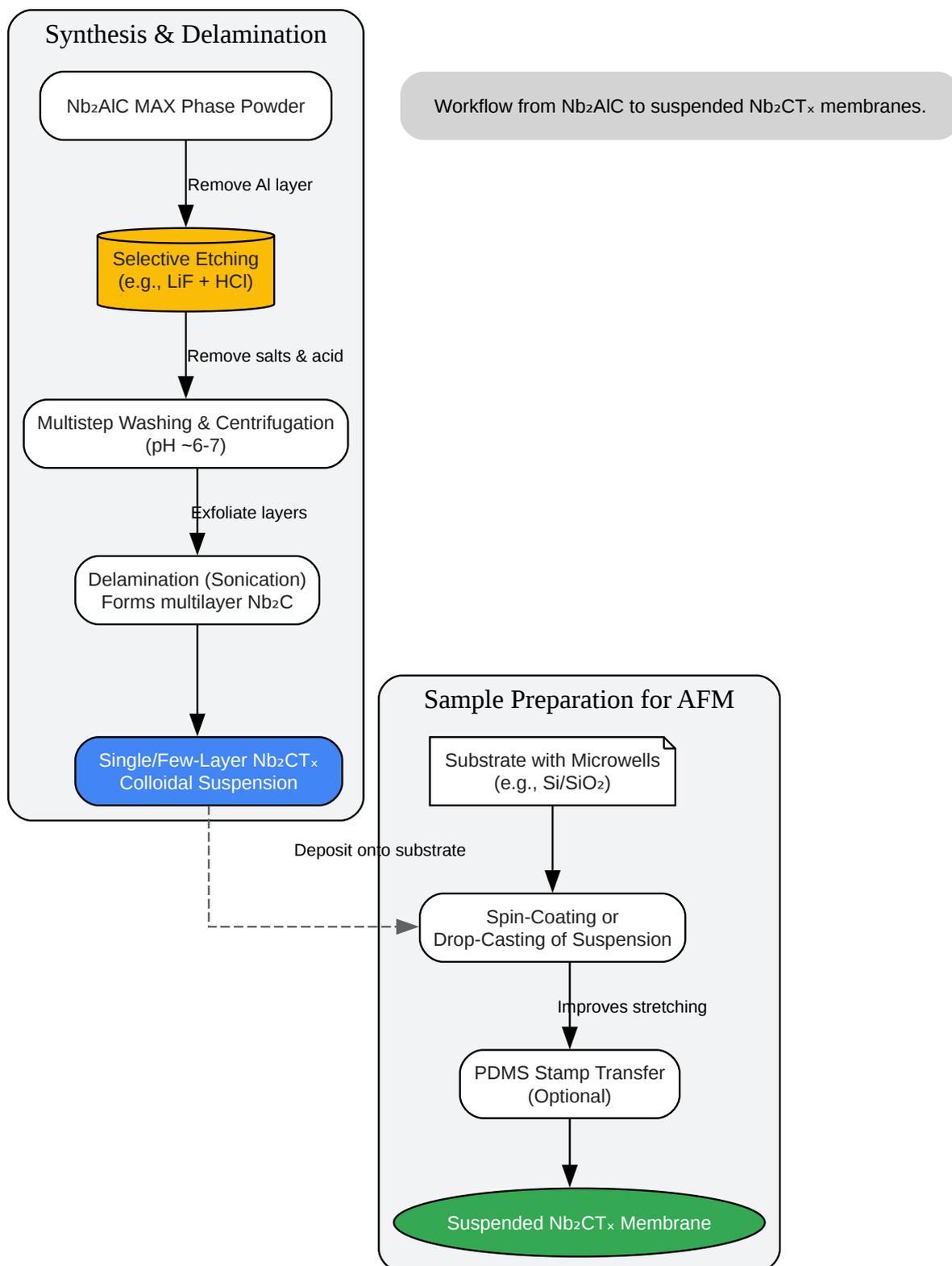
The origin of its high stiffness is attributed to the strong bonding between niobium and carbon atoms, which features significant sp^3 hybridization, forming a robust three-dimensional network. [5][6] This strong covalent and ionic bonding framework is highly resistant to deformation. DFT calculations predict a Young's modulus of approximately 448.9 GPa and a Vickers hardness of 28.5 GPa for this orthorhombic Nb_2C phase. [3][4][5][6] These values are comparable to established hard materials like tungsten carbide (WC), positioning Nb_2C as a potential ultra-stiff material. [5] The calculations also reveal a high degree of incompressibility, particularly along the c-axis, which is thought to be caused by the arrangement of continuous four-sided atomic rings within the crystal structure. [5]

Synthesis of High-Quality Nb_2CT_x for Mechanical Analysis

The mechanical integrity of Nb_2C is intrinsically linked to the quality of its synthesis. The most established method is the selective etching of aluminum (Al) from the Nb_2AlC MAX phase precursor. The quality of the final MXene nanosheets is directly affected by the purity of the initial MAX phase. [1]

Workflow for Nb_2CT_x Synthesis and Sample Preparation

The following diagram outlines the critical workflow from the MAX phase precursor to a sample ready for mechanical testing.



[Click to download full resolution via product page](#)

Caption: Workflow from Nb₂AlC to suspended Nb₂CT_x membranes.

Detailed Protocol: Synthesis of Nb₂CT_x Colloidal Solution

Causality: This protocol uses a common in-situ HF-forming etchant (HCl + LiF), which is considered milder than concentrated HF, leading to fewer defects in the resulting MXene flakes and thus preserving higher intrinsic strength.

- Precursor Preparation: Begin with high-purity Nb₂AlC MAX phase powder.
- Etchant Solution: Slowly dissolve 1.6 g of Lithium Fluoride (LiF) in 20 mL of 9 M Hydrochloric Acid (HCl) in a Teflon container placed in an ice bath. Stir for 10 minutes to ensure complete dissolution.
- Etching Process: Carefully and slowly add 1 g of Nb₂AlC powder to the stirred etchant solution over 15-20 minutes to control the exothermic reaction.
- Reaction: Allow the reaction to proceed at 35-40°C for 24 hours under constant stirring. This step selectively removes the aluminum atomic layers.
- Washing:
 - Transfer the mixture to a centrifuge tube and wash with deionized (DI) water. Centrifuge at 3500 rpm for 5 minutes.
 - Decant the acidic supernatant. Repeat the washing and centrifugation process multiple times until the pH of the supernatant is neutral (~6-7). This step is critical to remove residual salts and acid, which can degrade the material.
- Delamination: Add fresh DI water to the resulting sediment and sonicate in an ice bath for 1 hour. This mechanical agitation provides the energy to overcome van der Waals forces, exfoliating the multilayered particles into single- or few-layer nanosheets.
- Collection: Centrifuge the resulting suspension at a lower speed (e.g., 1000 rpm) for 1 hour. The stable, dark supernatant contains the desired high-quality, single- and few-layer Nb₂CT_x flakes.

Experimental Characterization of Mechanical Properties

Direct experimental measurement of the mechanical properties of 2D materials requires sophisticated techniques capable of probing nanoscale structures. Atomic Force Microscopy (AFM)-based nanoindentation is the primary method for this characterization.

While extensive experimental data for Nb₂C is still emerging, studies on the closely related Nb₄C₃T_x MXene provide a strong and relevant benchmark. AFM nanoindentation on a suspended single-layer Nb₄C₃T_x membrane yielded an effective Young's modulus of 386 ± 13 GPa.^{[7][8][9]} This value, the highest reported for a solution-processable 2D material, corroborates the theoretical predictions of extreme stiffness in niobium-based MXenes.^{[7][10]}

Experimental Protocol: AFM Nanoindentation of a Suspended Nb₂CT_x Flake

Trustworthiness: This protocol is self-validating by incorporating rigorous calibration of the AFM cantilever and tip, which are the largest sources of error in force measurements. The analysis method accounts for pre-tension in the suspended membrane.

- Sample Preparation:
 - Prepare a substrate (e.g., Si/SiO₂) with a pattern of circular microwells (typically 1-2 μm in diameter).
 - Deposit the Nb₂CT_x colloidal solution onto the substrate, ensuring some flakes fully cover and suspend over the microwells. A PDMS transfer method can be used to achieve well-stretched membranes.^[10]
- AFM Cantilever Calibration:
 - Select a cantilever with a known, high spring constant.
 - Calibrate the cantilever's spring constant accurately using a thermal tune or reference cantilever method.

- Characterize the AFM tip radius by scanning a tip characterization grating. An accurate tip radius is essential for calculating stress.
- Nanoindentation Procedure:
 - Locate a well-suspended, single-layer Nb₂CT_x membrane using the AFM.
 - Position the AFM tip at the center of the membrane.
 - Perform a force-distance curve measurement: press the tip into the membrane while recording the applied force (from cantilever deflection) and indentation depth.
 - Repeat the measurement on multiple membranes to ensure statistical reliability.
- Data Analysis:
 - Plot the recorded force (F) versus indentation depth (δ).
 - The resulting curve is fitted to the following equation for a circular membrane under a central point load, which accounts for both elastic stretching and pre-tension (σ₀): $F = (\sigma_0 * \pi * \delta) + (E_{2D} * q^3 * \delta^3) / a^2$ Where:
 - E_{2D} is the 2D elastic modulus (in N/m).
 - a is the radius of the microwell.
 - q is a dimensionless constant related to Poisson's ratio (≈1.05 for most materials).
 - The 3D Young's modulus (E) is calculated by dividing E_{2D} by the effective thickness of the monolayer flake.

Summary of Mechanical Properties

The following table summarizes the key mechanical properties for Nb₂C and related high-stiffness MXenes. It is crucial to distinguish between theoretically predicted values and experimentally measured ones.

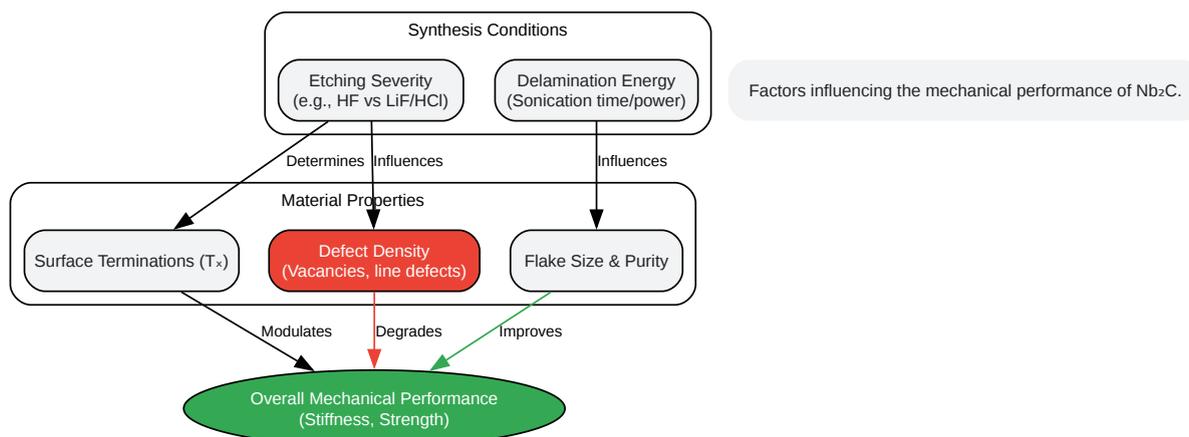
Property	Material	Value	Method	Reference
Young's Modulus	Nb ₂ C (orthorhombic)	~448.9 GPa	DFT Calculation	[3][4][5]
Young's Modulus	Nb ₄ C ₃ T _x (monolayer)	386 ± 13 GPa	AFM Nanoindentation	[7][8][10]
Young's Modulus	Ti ₃ C ₂ T _x (monolayer)	330 ± 30 GPa	AFM Nanoindentation	[9]
Vickers Hardness	Nb ₂ C (orthorhombic)	~28.5 GPa	DFT Calculation	[3][4][5]
Tensile Strength	Ti ₃ C ₂ T _x Film	~570 MPa	Tensile Testing	[11]

Factors Influencing Mechanical Performance

The ideal mechanical properties predicted by DFT are rarely achieved in practice due to extrinsic and intrinsic factors.

- **Defects:** Point vacancies (e.g., missing Nb or C atoms), which can be introduced during the harsh etching process, act as stress concentration points and can significantly degrade the material's elastic modulus and fracture strength.
- **Surface Terminations:** The surface of MXenes is functionalized with -O, -OH, and/or -F groups (denoted as T_x). The type and distribution of these groups influence interlayer spacing and can affect the overall mechanical response.
- **Flake Size and Orientation:** In macroscopic applications like films or composites, the mechanical properties are heavily influenced by the lateral size of the MXene flakes and their degree of alignment. Larger, well-aligned flakes lead to better stress transfer and higher strength.[11]

Logical Relationship of Influencing Factors



[Click to download full resolution via product page](#)

Caption: Factors influencing the mechanical performance of Nb₂C.

Conclusion and Future Outlook

Nb₂C MXene stands out as a material with theoretically exceptional stiffness and hardness, a promise that is strongly supported by experimental measurements of the related Nb₄C₃T_x phase. Its robust mechanical properties, originating from strong covalent and ionic bonding, make it a highly attractive candidate for next-generation composites, coatings, and nano-electromechanical systems (NEMS).

Future research must focus on bridging the gap between theoretical predictions and experimental demonstrations for Nb₂C itself. This includes developing synthesis methods that produce larger, defect-free flakes and refining characterization techniques to probe tensile and fracture properties of individual sheets. As synthesis and processing mature, the ultra-stiff properties of Nb₂C will undoubtedly be harnessed for a new wave of advanced material technologies.

References

- Sha, X., Xiao, N., Guan, Y., & Yi, X. (2017). Structural, mechanical and electronic properties of Nb₂C: first-principles calculations. RSC Advances, 7(53), 33402-33407. [[Link](#)]
- Sha, X., et al. (2017). Structural, mechanical and electronic properties of Nb₂C: first-principles calculations. ResearchGate. [[Link](#)]
- Sha, X., et al. (2017). Structural, mechanical and electronic properties of Nb₂C: first-principles calculations. RSC Advances. [[Link](#)]
- Sha, X., et al. (2017). Structural, mechanical and electronic properties of Nb₂C: first-principles calculations. RSC Publishing. [[Link](#)]
- Lipatov, A., et al. (2020). Electrical and Elastic Properties of Individual Single-Layer Nb₄C₃T_x MXene Flakes. Advanced Electronic Materials, 6(3), 1901382. [[Link](#)]
- MDPI. (2023). A Review of Nb₂CT_x MXene: Synthesis, Properties and Applications. MDPI. [[Link](#)]
- Razal, J. M., Gogotsi, Y., et al. (2020). Scalable Manufacturing of Free-Standing, Strong Ti₃C₂T_x MXene Films with Outstanding Conductivity. Advanced Materials. [[Link](#)]
- Lipatov, A., et al. (2020). Electrical and Elastic Properties of Individual Single-Layer Nb₄C₃T_x MXene Flakes. OSTI.GOV. [[Link](#)]
- ResearchGate. (2018). Mechanical properties determined by nanoindentation. ResearchGate. [[Link](#)]
- Lipatov, A., et al. (2020). Electrical and Elastic Properties of Individual Single-Layer Nb₄C₃T_x MXene Flakes. Wiley Online Library. [[Link](#)]
- ACS Nano. (2021). Highly Electroconductive and Mechanically Strong Ti₃C₂T_x MXene Fibers Using a Deformable MXene Gel. inf.news. [[Link](#)]
- ResearchGate. (2021). Mechanical properties of Ti₃C₂-MXene. ResearchGate. [[Link](#)]
- ACS Publications. (2024). Defect-Driven Enhancement of Mechanical and Electrochemical Properties in Ti₃C₂T_x MXene. ACS Materials Letters. [[Link](#)]

- University of Maryland. (2009). Synthesis and characterization of Nb₂AlC thin films. Materials Science and Engineering. [\[Link\]](#)
- ResearchGate. (2025). Young's modulus at a strain rate of 0.025 ps⁻¹ in both directions with temperatures ranging from 300 K to 1500 K. ResearchGate. [\[Link\]](#)
- Rowan University. (2009). Synthesis and characterization of Nb₂AlC thin films. Rowan University Institutional Repository. [\[Link\]](#)
- Drexel University. (2009). Synthesis and characterization of Nb₂AlC thin films. Drexel University. [\[Link\]](#)
- Lipatov, A., et al. (2020). Electrical and Elastic Properties of Individual Single-Layer Nb₄C₃T_x MXene Flakes. OSTI.GOV. [\[Link\]](#)
- ResearchGate. (2025). Synthesis and characterization of Nb₂AlC thin films. ResearchGate. [\[Link\]](#)
- Sohu. (2021). What are the latest developments in the research of MXene by the domestic research group?. Sohu. [\[Link\]](#)
- ResearchGate. (2022). (a) AFM topography image of Nb₂C MXene and (b) the corresponding lateral height measurement. ResearchGate. [\[Link\]](#)
- ResearchGate. (2021). Synthesis and structural characterization of the pure Nb₂C and BA-Nb₂C composite. ResearchGate. [\[Link\]](#)
- ResearchGate. (2021). AFM imaging and thickness analysis of Nb₄C₃T_x MXene flakes. ResearchGate. [\[Link\]](#)
- University of Nebraska-Lincoln. (2020). Electrical and Elastic Properties of Individual Single-Layer Nb₄C₃T_x MXene Flakes. UNL Office of Research and Innovation. [\[Link\]](#)
- Royal Society of Chemistry. (2022). 2D MXene nanocomposites: Electrochemical and biomedical applications. RSC Publishing. [\[Link\]](#)

- Neugirg, B. R., et al. (2016). AFM-based mechanical characterization of single nanofibres. *Nanoscale*, 8(16), 8414-26. [[Link](#)]
- ResearchGate. (2022). MXenes and other 2D nanosheets for modification of polyamide thin film nanocomposite membranes for desalination. ResearchGate. [[Link](#)]
- ResearchGate. (2023). a) AFM image of few-layer Nb₂C nanosheets. b) Height profiles along the lines in AFM image. ResearchGate. [[Link](#)]
- Park Systems. (2015). How AFM Works 8-3 NanoIndentation. YouTube. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. next-gen.materialsproject.org [next-gen.materialsproject.org]
2. MXene Ti₃C₂ Nb₂C V₂C MOF Nb₂C Two dimensional materials [nanomxenes.com]
3. Structural, mechanical and electronic properties of Nb₂C: first-principles calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
4. researchgate.net [researchgate.net]
5. Structural, mechanical and electronic properties of Nb₂C: first-principles calculations - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05856J [pubs.rsc.org]
6. pubs.rsc.org [pubs.rsc.org]
7. Research Portal [researchdiscovery.drexel.edu]
8. Electrical and Elastic Properties of Individual Single-Layer Nb₄C₃T_x MXene Flakes (Journal Article) | OSTI.GOV [osti.gov]
9. researchgate.net [researchgate.net]
10. osti.gov [osti.gov]
11. MXene Ti₃C₂ Nb₂C V₂C MOF Nb₂C Two dimensional materials [english.nanomxenes.com]

- To cite this document: BenchChem. [Introduction: The Promise of Ultra-Stiff 2D Carbides]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080163#mechanical-properties-of-nb2c-ultra-stiff-material]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com